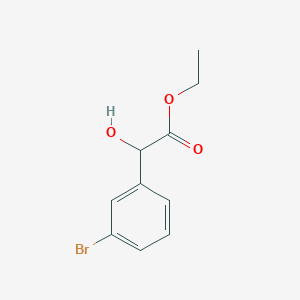

Ethyl 2-(3-bromophenyl)-2-hydroxyacetate

Description

Ethyl 2-(3-bromophenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to the phenyl ring and a hydroxy group attached to the alpha carbon of the acetate moiety

Properties

IUPAC Name |

ethyl 2-(3-bromophenyl)-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRSFFIJJDPMSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-bromophenyl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the esterification of 3-bromophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the bromination of ethyl 2-phenyl-2-hydroxyacetate using bromine or a brominating agent such as N-bromosuccinimide (NBS). This reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Sodium amide in liquid ammonia or sodium ethoxide in ethanol.

Major Products Formed

Oxidation: Ethyl 2-(3-bromophenyl)-2-oxoacetate.

Reduction: Ethyl 2-(3-bromophenyl)-2-hydroxyethanol.

Substitution: Ethyl 2-(3-aminophenyl)-2-hydroxyacetate, ethyl 2-(3-thiophenyl)-2-hydroxyacetate, etc.

Scientific Research Applications

Ethyl 2-(3-bromophenyl)-2-hydroxyacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(3-bromophenyl)-2-hydroxyacetate depends on its specific application. In biochemical assays, the compound may act as a substrate for enzymes, undergoing transformation to produce measurable products. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-(3-bromophenyl)-2-hydroxyacetate can be compared with other similar compounds such as:

Ethyl 2-phenyl-2-hydroxyacetate: Lacks the bromine atom, which may result in different reactivity and biological activity.

Ethyl 2-(4-bromophenyl)-2-hydroxyacetate: The bromine atom is positioned differently on the phenyl ring, potentially affecting its chemical and biological properties.

Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate: The chlorine atom may impart different electronic and steric effects compared to bromine, influencing the compound’s reactivity and interactions.

Biological Activity

Ethyl 2-(3-bromophenyl)-2-hydroxyacetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bromophenyl group attached to a hydroxyacetate moiety. Its molecular formula can be represented as CHBrO, with a molecular weight of approximately 272.09 g/mol. The presence of the bromine atom on the phenyl ring is significant, as it can influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The specific mechanisms may involve disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating oxidative stress responses and influencing signaling pathways associated with cell survival and proliferation. The production of reactive oxygen species (ROS) has been noted as a key factor in its mechanism, leading to cellular damage and programmed cell death.

Case Studies and Experimental Results

- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC values for these cell lines were reported at approximately 15.16 ± 1.84 µM and 9.73 ± 1.27 µM respectively .

- Mechanistic Insights : Further investigations revealed that the compound's interaction with cellular components leads to increased levels of apoptotic markers, including cleaved caspases and Bax protein, while decreasing anti-apoptotic factors like Bcl-2 . This shift in protein expression underscores its potential as an anticancer agent.

- Oxidative Stress Modulation : this compound has been shown to enhance ROS production in treated cells, which correlates with its cytotoxic effects. This suggests that targeting oxidative stress pathways could be a viable strategy for leveraging this compound in cancer therapy.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC (µM) |

|---|---|---|---|

| This compound | Yes | Yes | 15.16 ± 1.84 |

| Ethyl 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoate | Yes | Moderate | 21.21 ± 2.36 |

| Ethyl 4-(bromophenyl)-3-hydroxybutanoate | Limited | No | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.